[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
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Description
Molecular Structure Analysis
Imidazole compounds typically consist of a five-membered ring with two nitrogen atoms. The “[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol” likely has a similar structure, with a hydroxymethyl group attached to the 4-position and a trityl group attached to the 1-position of the imidazole ring .Scientific Research Applications
Synthesis and Precursor Role
Compounds similar to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol are often involved in multi-step synthetic routes leading to complex molecules. For instance, derivatives of imidazole have been utilized as precursors in the synthesis of biomimetic chelating ligands, showcasing their value in constructing molecules with potential applications in medicinal and coordination chemistry (Gaynor, McIntyre, & Creutz, 2023).
Fluorescence Probe Development
Imidazole derivatives have also been investigated for their fluorescence properties, particularly in the development of fluorescent probes. These probes can selectively bind to ions, such as zinc or cobalt, resulting in fluorescence changes that are useful for sensing applications. For example, the synthesis and fluorescence properties of imidazole-based compounds have demonstrated their potential as zinc and cobalt fluorescent probes, indicating their applicability in biochemical and environmental monitoring (Wen-yao, 2012; Xuan, 2012).
Corrosion Inhibition
Another notable application of imidazole derivatives is in corrosion inhibition, where these compounds are explored for their effectiveness in protecting metals from corrosive environments. Research into imidazole-based molecules has shown their capability to significantly inhibit carbon steel corrosion in acidic media, highlighting their importance in industrial applications (Costa et al., 2021).
Anion Hosts and Molecular Recognition
Imidazole-containing bisphenols have been structurally characterized and shown to act as versatile hosts for anions, demonstrating the potential for imidazole derivatives in molecular recognition and sensor development. This application is crucial for detecting and quantifying specific ions in various environmental and biological contexts (Nath & Baruah, 2012).
properties
IUPAC Name |
[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJNGQOZQUGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512871 |
Source
|
Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol | |
CAS RN |
77134-74-8 |
Source
|
Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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